![molecular formula C19H11IN5NaO8S2 B1684172 Sodium 4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate CAS No. 150849-52-8](/img/structure/B1684172.png)
Sodium 4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate
Overview
Description
Sodium 4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate is a chemical compound with the molecular formula C19H11IN5NaO8S2 . It has an average mass of 653.359 Da and a mono-isotopic mass of 652.914795 Da . This compound is also known as WST-1, which is a water-soluble and cell-permeable tetrazolium dye.
Scientific Research Applications
Chromogenic Indicator for NADH and Cell Viability
This compound, a water-soluble disulfonated tetrazolium salt, has been utilized as a sensitive chromogenic indicator for nicotinamide adenine dinucleotide (NADH) and cell viability in scientific research. Its reduction by NADH in the presence of 1-methoxy PMS at neutral pHs produces a formazan dye, which is water-soluble at concentrations higher than 0.1 M, making it a valuable tool for assessing cell proliferation assays (Ishiyama et al., 1997).
Assessment of Cell Proliferation
Another significant application is in the assessment of cell proliferation. A study synthesizing a new tetrazolium compound that produces a highly water-soluble formazan dye demonstrated its effectiveness in NADH assays and as an indicator of cell viability with lower cytotoxicity compared to other compounds in proliferation assays using P388 cell lines (Ishiyama et al., 1993).
Spectrophotometric Assay for Superoxide Dismutase
This compound has also been applied in the assay of superoxide dismutase (SOD), where the superoxide anion generated by xanthine/xanthine oxidase reduced it to water-soluble formazans. This application highlights its utility in spectrophotometric assays for SOD in an aqueous system, contributing significantly to studies in enzymology and oxidative stress (Ukeda et al., 1999).
Applications in Clinical Chemistry and Geriatrics
In clinical chemistry and geriatrics, this compound, referred to as WST-1, has been used for assessing bioreducibility of cells. Its sensitivity, comparable to MTT, and the production of a highly colored formazan dye under reductive conditions make it a useful tool for studying changes associated with aging and in patients with Alzheimer's disease (Takamatsu, 1998).
Improved Synthesis Techniques
Improvements in the synthesis of this compound, specifically Sodium 4-(3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl) benzene-1,3-disulfonate, have been documented. These advancements contribute to its practical applications in scientific research, particularly in cell proliferation and toxicity testing, by enhancing its accessibility and reproducibility (Hongmin, 2013).
Mechanism of Action
Target of Action
The primary target of Sodium 4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate is mitochondrial dehydrogenase . This enzyme plays a crucial role in the electron transport chain, a vital process in cellular respiration that generates ATP, the energy currency of the cell.
Mode of Action
The compound interacts with its target, mitochondrial dehydrogenase, through a process known as reductive cleavage . This interaction results in the conversion of the compound, which is initially a light red tetrazolium reagent, into a dark red, water-soluble formazan .
Pharmacokinetics
The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body.
Result of Action
The action of the compound results in the production of a dark red formazan . This change in color is often used in NADH and cell proliferation assays to measure the activity of mitochondrial dehydrogenase and, by extension, cell viability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is stable at 4°C in the dark , suggesting that light and temperature can affect its stability.
properties
IUPAC Name |
sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12IN5O8S2.Na/c20-12-1-3-13(4-2-12)23-21-19(22-24(23)14-5-7-15(8-6-14)25(26)27)17-10-9-16(34(28,29)30)11-18(17)35(31,32)33;/h1-11H,(H-,28,29,30,31,32,33);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBNYBVVQSIOU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11IN5NaO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60421994 | |
Record name | Sodium 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150849-52-8 | |
Record name | Sodium 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Tetrazolium, 5-(2,4-disulfophenyl)-2-(4-iodophenyl)-3-(4-nitrophenyl)-, inner salt, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.